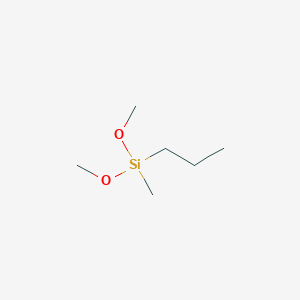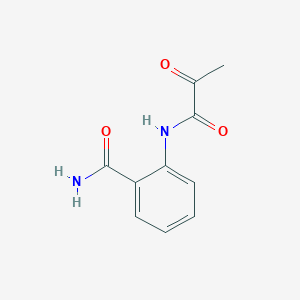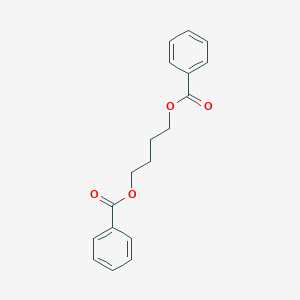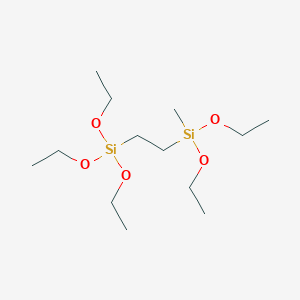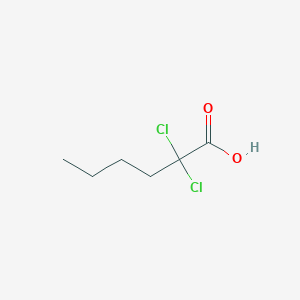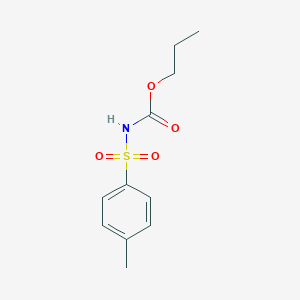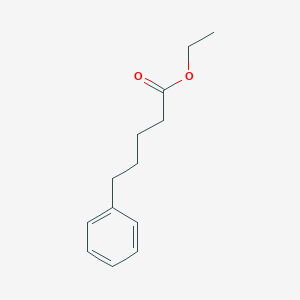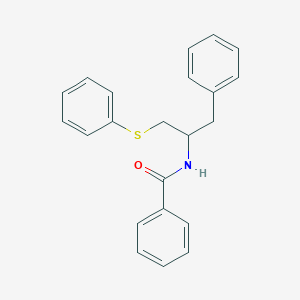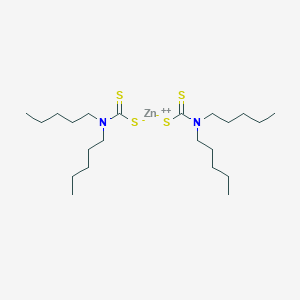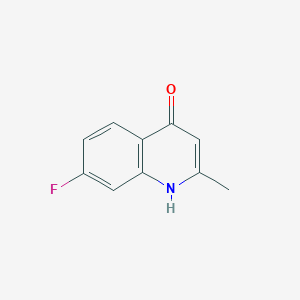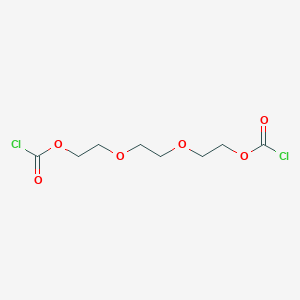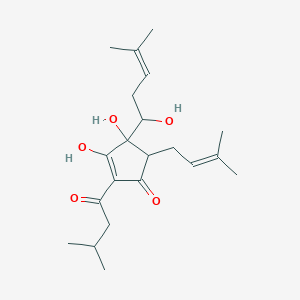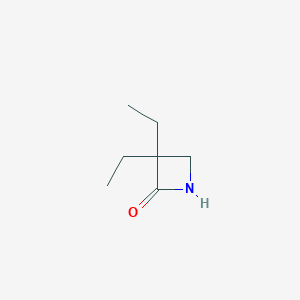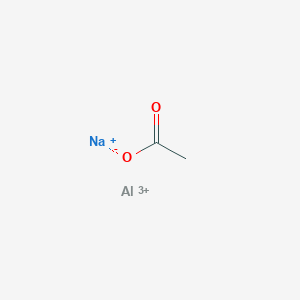![molecular formula C14H10N4 B097244 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline CAS No. 23938-97-8](/img/structure/B97244.png)
2,7-Dimethylcinnolino[5,4,3-cde]cinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dimethylcinnolino[5,4,3-cde]cinnoline is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of cinnoline and is known to exhibit unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the Akt/mTOR and NF-κB signaling pathways, which are known to play a critical role in cancer cell proliferation and survival. Additionally, 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline exhibits unique biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes such as tyrosine kinase and topoisomerase, which are involved in cancer cell growth and survival. Additionally, 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline has also been shown to modulate the expression of various genes that are involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline in lab experiments is its potent anti-cancer activity. This compound has been shown to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for further development. Additionally, the synthesis method for this compound has been optimized to yield high purity products, making it suitable for large-scale production.
However, one of the main limitations of using 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline in lab experiments is its potential toxicity. Studies have shown that this compound can exhibit cytotoxic effects on normal cells, which may limit its clinical application. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Direcciones Futuras
There are several future directions for the research of 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline. One of the most promising directions is the development of novel derivatives of this compound with improved potency and selectivity. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound. Furthermore, the potential use of 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline in combination with other anti-cancer agents should be investigated. Finally, the potential use of this compound in the treatment of other diseases such as neurodegenerative diseases should be explored.
Conclusion:
In conclusion, 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline is a promising compound that has gained significant attention in scientific research. This compound exhibits potent anti-cancer activity and has potential applications in the treatment of neurodegenerative diseases. While further studies are needed to determine the optimal dosage and administration route for this compound, the future directions for research are promising.
Métodos De Síntesis
The synthesis of 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline involves the condensation of 2,7-dimethyl-8-nitro-cinnoline with 3,4-dihydro-2H-pyran in the presence of a strong acid catalyst. The resulting product is then reduced to obtain the desired compound. This synthesis method has been optimized to yield high purity products, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
2,7-Dimethylcinnolino[5,4,3-cde]cinnoline has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 2,7-Dimethylcinnolino[5,4,3-cde]cinnoline exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. Additionally, this compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
23938-97-8 |
|---|---|
Nombre del producto |
2,7-Dimethylcinnolino[5,4,3-cde]cinnoline |
Fórmula molecular |
C14H10N4 |
Peso molecular |
234.26 g/mol |
Nombre IUPAC |
6,13-dimethyl-2,3,9,10-tetrazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4,6,8(16),9,11(15),12-octaene |
InChI |
InChI=1S/C14H10N4/c1-7-3-9-13-10(4-7)16-18-12-6-8(2)5-11(14(12)13)17-15-9/h3-6H,1-2H3 |
Clave InChI |
WFOJRNJNPFGYAU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C3C(=C1)N=NC4=CC(=CC(=C43)N=N2)C |
SMILES canónico |
CC1=CC2=C3C(=C1)N=NC4=CC(=CC(=C43)N=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



